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molecular formula C11H25NO2 B3191238 2,2'-(Heptylimino)bisethanol CAS No. 52891-01-7

2,2'-(Heptylimino)bisethanol

Cat. No. B3191238
M. Wt: 203.32 g/mol
InChI Key: YRQDJBCEANHKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916728B2

Procedure details

The n-heptyldiethanolamine is prepared from n-heptanal and diethanolamine (DEoA).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[NH:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12]>>[CH2:1]([N:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)N(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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